

Physicochemical Profiling and Analytical Characterization of 4-Aminophenyl 4-Chlorophenyl Sulfone

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Compound of Interest

Compound Name:	4-[(4-chlorophenyl)methanesulfonyl]aniline
CAS No.:	108246-72-6
Cat. No.:	B3080201

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Introduction and Structural Identity

4-Aminophenyl 4-chlorophenyl sulfone (CAS: 7146-68-1), systematically named 4-[(4-chlorophenyl)sulfonyl]aniline, is a diaryl sulfone derivative of significant interest in medicinal chemistry and pharmaceutical quality control. Structurally related to the antileprotic drug Dapsone (4,4'-diaminodiphenyl sulfone), this compound features an asymmetric substitution where one aniline group is replaced by a chlorobenzene moiety. In the pharmaceutical industry, it is strictly monitored as [1]. However, beyond its status as a synthetic byproduct, it exhibits intrinsic biological activity as an inhibitor of bacterial folate synthesis.

Physicochemical Properties

Understanding the physicochemical parameters of 4-aminophenyl 4-chlorophenyl sulfone is critical for predicting its chromatographic behavior, formulation stability, and biological partitioning. The presence of the highly electronegative chlorine atom alters the electron

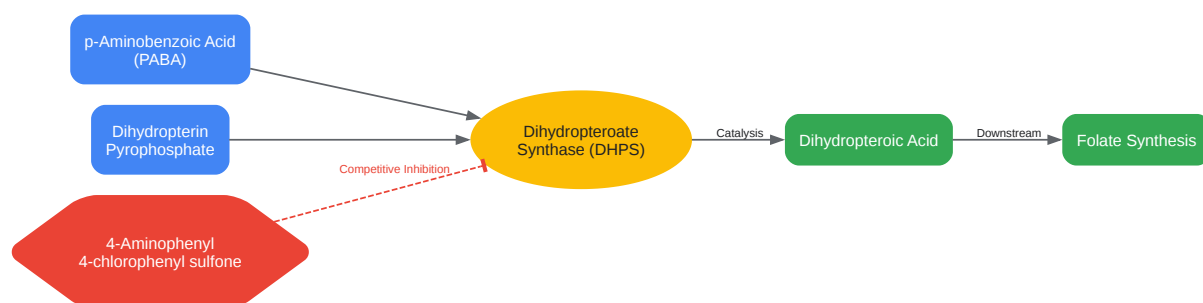
density of the sulfone bridge, impacting both its solubility and melting point compared to its symmetrical diamino counterpart.

Property	Value	Reference
Chemical Name	4-[(4-chlorophenyl)sulfonyl]aniline	
CAS Registry Number	7146-68-1	[[2]](Link)
Molecular Formula	C ₁₂ H ₁₀ ClNO ₂ S	
Molecular Weight	267.73 g/mol	
Melting Point	184 - 185 °C	
Refractive Index	1.634	

Mechanistic Pharmacology: DHPS Inhibition

Like Dapsone, 4-aminophenyl 4-chlorophenyl sulfone functions as an antimetabolite. It acts as a competitive inhibitor of Escherichia coli[3], a crucial enzyme in the bacterial folate biosynthesis pathway.

Causality of Inhibition: The free aniline moiety of the compound mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS. The enzyme mistakenly binds the sulfone, but the bulky, electron-withdrawing 4-chlorophenyl group prevents the subsequent condensation reaction with dihydropterin pyrophosphate. This dead-end complex halts the production of dihydropteroic acid, ultimately starving the bacteria of the folate required for DNA synthesis and cellular replication.

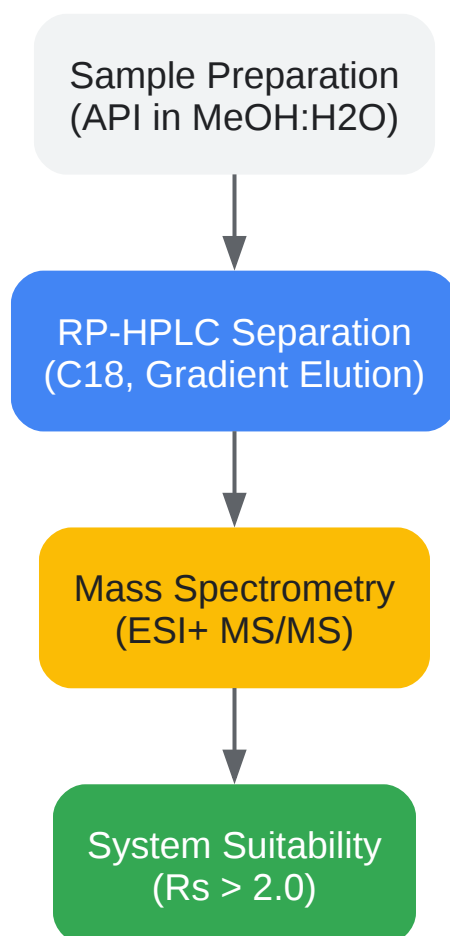


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Fig 1. Competitive inhibition of bacterial DHPS by 4-aminophenyl 4-chlorophenyl sulfone.

Analytical Workflow: LC-MS/MS Protocol for Impurity Profiling

Because 4-aminophenyl 4-chlorophenyl sulfone is a known synthetic byproduct in the production of Dapsone[1], regulatory guidelines mandate its strict quantification. The following self-validating Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS/MS) protocol is designed to isolate and quantify this [4] from the active pharmaceutical ingredient (API).



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Fig 2. RP-HPLC-MS/MS workflow for quantifying Dapsone Impurity E with system validation.

Step-by-Step Methodology & Experimental Causality

1. Sample Preparation:

- Action: Dissolve 10 mg of Dapsone API in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes.
- Causality: Methanol is required to fully solubilize the lipophilic chlorophenyl moiety of Impurity E, while the aqueous fraction ensures the sample solvent is compatible with the initial highly-aqueous conditions of the reversed-phase mobile phase, preventing peak distortion (solvent effect).

2. Chromatographic Separation (RP-HPLC):

- Action: Inject 5 μ L onto a C18 column (100 x 2.1 mm, 1.7 μ m particle size) maintained at 35 °C. Use a gradient elution of Mobile Phase A (0.1% Formic acid in HPLC-grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
- Causality: The C18 stationary phase discriminates molecules based on hydrophobicity. The substitution of an amino group (in Dapsone) with a chlorine atom (in Impurity E) significantly increases the molecule's partition coefficient (logP). Consequently, Impurity E exhibits stronger hydrophobic interactions with the C18 alkyl chains and elutes later than the Dapsone API, ensuring baseline separation.

3. Mass Spectrometry Detection (ESI-MS/MS):

- Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the transition of the protonated precursor ion $[M+H]^+$ at m/z 268.
- Causality: The primary aniline group is highly susceptible to protonation. The addition of 0.1% formic acid in the mobile phase acts as an abundant proton donor, maximizing ionization efficiency and lowering the limit of detection (LOD) to trace impurity levels.

4. System Suitability and Self-Validation:

- Action: Prior to sample analysis, inject a resolution mixture containing 1 μ g/mL of both Dapsone and Impurity E. The analytical run is only valid if the chromatographic resolution (

R_s) between the two peaks is ≥ 2.0 .

- Causality: Enforcing an $R_s \geq 2.0$ guarantees that the massive API peak (Dapsone) does not tail into and obscure the trace impurity peak. This self-validating step ensures quantitative trustworthiness and prevents false-negative quality control results.

Conclusion

The physicochemical profile of 4-aminophenyl 4-chlorophenyl sulfone dictates both its biological efficacy as a DHPS inhibitor and its analytical behavior. By leveraging its specific molecular weight, melting point, and hydrophobic characteristics, researchers can design robust, self-validating LC-MS/MS workflows. These protocols are essential for ensuring the purity of sulfonamide antibiotics and advancing the development of novel antimetabolite therapies.

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Sources

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